TSPO Ligand-Linker Conjugates 1

AUTAC Mitophagy Targeted Protein Degradation

TSPO Ligand-Linker Conjugates 1 is the definitive synthetic intermediate for mitochondria-targeting AUTACs, enabling selective mitophagy induction. Its TSPO ligand and PEG linker form a modular platform that standalone ligands like PK11195 cannot replicate, as they lack the essential linker for autophagy machinery recruitment. This conjugate has been validated to restore ATP levels in Down syndrome fibroblasts, addressing a critical gap in neurodegenerative disease and cancer biology research. Procure this high-purity building block to create precise, cargo-specific degraders and advance your targeted protein degradation studies.

Molecular Formula C32H55N3O10S
Molecular Weight 673.9 g/mol
Cat. No. B15608647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSPO Ligand-Linker Conjugates 1
Molecular FormulaC32H55N3O10S
Molecular Weight673.9 g/mol
Structural Identifiers
InChIInChI=1S/C32H55N3O10S/c1-22(2)8-9-26-31(4,45-26)28-27(39-5)25(10-11-32(28)21-43-32)44-30(38)34-13-7-15-41-17-19-42-18-16-40-14-6-12-33-29(37)24(20-46)35-23(3)36/h8,24-28,46H,6-7,9-21H2,1-5H3,(H,33,37)(H,34,38)(H,35,36)/t24-,25+,26-,27+,28+,31-,32-/m0/s1
InChIKeyFJLOTRQPIPWDLY-XYLZBPLISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSPO Ligand-Linker Conjugates 1: The Chemical Tool for Mitochondria-Targeted Autophagy Research


TSPO Ligand-Linker Conjugates 1 is a bifunctional research tool with the molecular formula C32H55N3O10S and a molecular weight of 673.86 g/mol [1]. It consists of a translocator protein (TSPO) ligand covalently attached to a polyethylene glycol (PEG) linker, designed explicitly for the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs) [1]. This conjugate enables the resulting AUTAC to bind specifically to TSPO on the outer mitochondrial membrane (OMM), a critical step for inducing the selective autophagic clearance of dysfunctional mitochondria, a process known as mitophagy [2]. It is supplied as a solid with a purity of >98% for research use [1].

Why Generic TSPO Ligands Cannot Substitute for TSPO Ligand-Linker Conjugates 1 in AUTAC Synthesis


Simple, unconjugated TSPO ligands like PK11195 or FGIN-1-27 cannot be directly substituted for TSPO Ligand-Linker Conjugates 1 [1]. These ligands bind TSPO and can induce some downstream effects, but they lack the essential chemical linker required to recruit the autophagy machinery [2]. The conjugate's primary function is as a synthetic intermediate; the PEG linker provides a modular attachment point for a degradation tag (e.g., an S-guanylation tag), which is fundamental to the AUTAC mechanism [2]. Using a standalone TSPO ligand fails to generate a functional chimera capable of selective mitophagy, thus aborting the targeted degradation experiment entirely [1]. This functional gap makes the conjugate irreplaceable for this specific targeted protein degradation modality.

Quantitative Differentiation of TSPO Ligand-Linker Conjugates 1 for Procurement Decisions


Functional Superiority: Enabling Targeted Mitophagy Over Non-Specific Induction

The primary differentiation of TSPO Ligand-Linker Conjugates 1 is its ability to create a functional mitochondria-targeted AUTAC (mito-AUTAC), leading to the degradation of fragmented mitochondria [1]. In contrast, unconjugated TSPO ligands like PK11195, while binding with high affinity (Ki of 3.1 nM in cerebellum), do not recruit the autophagy pathway to the mitochondria, resulting in no targeted degradation . The conjugate-based AUTAC4 was shown to specifically degrade dysfunctional, fragmented mitochondria in Down syndrome patient-derived fibroblasts, a feat not achieved by the parent ligand alone [1].

AUTAC Mitophagy Targeted Protein Degradation TSPO

Structural Distinction: The Modular Linker Architecture

TSPO Ligand-Linker Conjugates 1 is chemically distinct from simple TSPO ligands due to its bifunctional structure . It has a molecular formula of C32H55N3O10S and a molecular weight of 673.86 g/mol . In comparison, the classic TSPO ligand PK11195 has a molecular formula of C21H21ClN2O and a significantly lower molecular weight of 352.86 g/mol . The difference is accounted for by the PEG linker component in the conjugate, which is essential for downstream chemistry to attach the autophagy-inducing S-guanylation tag . Without this linker present in a single molecular entity, the synthesis of a functional AUTAC is not possible .

Bifunctional Degrader Linker Chemistry Chemical Biology PROTAC

Research Application Specificity: A Dedicated Tool for Mitochondrial Dysfunction Models

The conjugate is specifically validated for creating AUTACs that rescue mitochondrial function in disease models. Data shows that treatment with the resulting mito-AUTAC significantly improved mitochondrial activities, including a recovery of intracellular ATP levels, in Down syndrome-derived fibroblast cells [1]. This functional rescue is tied directly to the conjugate's role in creating a targeted degrader. In contrast, using standalone TSPO ligands such as Ro5-4864 or FGIN-1-27 has not been shown to achieve this specific degradation-and-recovery phenotype, as they cannot direct the autophagy machinery to the mitochondria [REFS-2, REFS-3].

Neurodegenerative Diseases Cancer Diabetes Mitochondrial Dynamics

Optimal Applications for TSPO Ligand-Linker Conjugates 1 Based on Validated Evidence


Synthesis of mito-AUTACs to Study Mitochondrial Quality Control in Neurodegeneration

Researchers modeling neurodegenerative diseases like Alzheimer's or Down syndrome can use TSPO Ligand-Linker Conjugates 1 as a building block to synthesize mito-AUTACs. This application is directly supported by evidence where the resulting chimera selectively degraded fragmented mitochondria in patient-derived Down syndrome fibroblasts, restoring ATP levels [1]. This is a critical model for studying the role of mitochondrial dysfunction in disease progression.

Development of Novel Bifunctional Degraders for Targeted Mitophagy in Cancer Research

In cancer biology, where mitochondrial metabolism is often dysregulated, this conjugate can be used to create chemical tools that induce cargo-specific mitophagy. While the core conjugate provides the TSPO-targeting module and linker, researchers can conjugate different warheads to explore the therapeutic potential of targeted mitochondrial degradation in cancer cells, an area where canonical autophagy inducers fail to provide cargo selectivity [1].

Differentiating Mitochondrial from Bulk Autophagy Pathways in Cellular Models

To dissect the specific role of mitophagy versus general autophagy, labs can use this conjugate to create a TSPO-recruiting AUTAC. The resulting tool provides a level of specificity that traditional autophagy inducers like rapamycin cannot [1]. This allows for the precise interrogation of mitochondrial turnover's contribution to cellular homeostasis in models of metabolic diseases like diabetes [2].

A Chemical Biology Platform for AUTOTAC Technology Exploration

Beyond mito-AUTACs, the conjugate's modular design serves as a platform for creating next-generation AUTOTACs. The TSPO ligand-linker module can be combined with different autophagy-targeting ligands to explore novel degrader architectures, as evidenced by the evolution from AUTAC to AUTOTAC technologies in the literature [1]. This makes it a valuable procurement for labs pioneering new targeted protein degradation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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